molecular formula C20H22N2O2S3 B2609632 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 1787915-73-4

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2609632
CAS No.: 1787915-73-4
M. Wt: 418.59
InChI Key: QFJHXGZZXLRQMY-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the thiophene and oxane rings through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is unique due to its combination of benzothiazole, thiophene, and oxane rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S3/c23-19(14-26-20-21-17-5-1-2-6-18(17)27-20)22(15-8-11-24-12-9-15)10-7-16-4-3-13-25-16/h1-6,13,15H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJHXGZZXLRQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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